molecular formula C9H9Cl2NO2 B1589219 Ethyl 4,6-dichloro-5-methylnicotinate CAS No. 252552-10-6

Ethyl 4,6-dichloro-5-methylnicotinate

Cat. No.: B1589219
CAS No.: 252552-10-6
M. Wt: 234.08 g/mol
InChI Key: KLDOYPGZOWJLPL-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-5-methylnicotinate (CAS: 252552-10-6) is a substituted nicotinic acid derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol. Structurally, it features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 5, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing active ingredients or functional materials . Its commercial availability through suppliers like LEAP CHEM CO., LTD. underscores its industrial relevance .

Properties

IUPAC Name

ethyl 4,6-dichloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-12-8(11)5(2)7(6)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDOYPGZOWJLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444406
Record name Ethyl 4,6-dichloro-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252552-10-6
Record name Ethyl 4,6-dichloro-5-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252552-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,6-dichloro-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dichloro-5-methylnicotinate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl nicotinate with chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically proceeds as follows:

    Starting Material: Ethyl nicotinate

    Chlorinating Agent: Phosphorus oxychloride (POCl3)

    Reaction Conditions: Reflux at 125°C for 12 hours

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-5-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the nicotinate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced nicotinate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield ethyl 4-amino-6-chloro-5-methylnicotinate, while oxidation reactions can produce this compound oxides.

Scientific Research Applications

Ethyl 4,6-dichloro-5-methylnicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and signaling pathways, leading to its observed biological activities. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4,6-dichloro-5-methylnicotinate with analogous nicotinate esters and halogenated pyridine derivatives. Key parameters include substituent positions, halogen types, ester groups, and molecular properties.

Structural and Functional Group Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyridine Ring) Key Functional Features
This compound 252552-10-6 C₉H₉Cl₂NO₂ 234.08 Cl (4,6), CH₃ (5), COOEt (3) Dichloro, methyl, ethyl ester
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 C₈H₆BrCl₂NO₂ 298.95 Br (5), Cl (4,6), COOEt (3) Bromine substitution, dichloro, ethyl ester
Methyl 4,6-dichloronicotinate 65973-52-6 C₇H₅Cl₂NO₂ 206.03 Cl (4,6), COOMe (3) Dichloro, methyl ester
Mthis compound 1040247-14-0 C₈H₇Cl₂NO₂ 220.05 Cl (4,6), CH₃ (5), COOMe (3) Dichloro, methyl substitution, methyl ester
Ethyl 2,6-dichloro-5-methylnicotinate Not specified C₉H₉Cl₂NO₂ 234.08 Cl (2,6), CH₃ (5), COOEt (3) Dichloro (positions 2 and 6), ethyl ester

Key Observations :

  • Halogen Substitution : The position and type of halogens significantly influence reactivity. For example, Ethyl 5-bromo-4,6-dichloronicotinate (Br at position 5) may exhibit distinct reactivity in nucleophilic substitutions compared to chlorine derivatives due to bromine’s lower electronegativity and larger atomic radius .
  • Ester Group : Ethyl esters (e.g., This compound ) generally have higher lipophilicity than methyl esters (e.g., Methyl 4,6-dichloronicotinate ), affecting solubility and bioavailability .
  • Methyl vs. Ethyl Ester Impact : Mthis compound (CAS 1040247-14-0) has a lower molecular weight (220.05 vs. 234.08) compared to its ethyl counterpart, which may influence crystallization behavior and synthetic utility .

Biological Activity

Ethyl 4,6-dichloro-5-methylnicotinate (EDMN) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its anti-inflammatory, antimicrobial, and antitumor properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

EDMN has the molecular formula C₉H₉Cl₂N₁O₂ and a molecular weight of approximately 234.08 g/mol. The compound features a pyridine ring with chlorine substitutions at positions 4 and 6, and a methyl group at position 5, along with an ethyl ester functional group at position 1. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activities of EDMN are primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : EDMN may inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
  • Antimicrobial Activity : The compound has shown effectiveness against various microbial pathogens, suggesting a role in disrupting microbial cell walls or inhibiting metabolic pathways essential for their survival .
  • Antitumor Properties : Research indicates that EDMN may interfere with tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Properties

EDMN has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The compound's ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, has been particularly noted.

Antimicrobial Activity

Research has highlighted EDMN's antimicrobial properties against several pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml against Bacillus subtilis and Pseudomonas aeruginosa, indicating strong antibacterial activity . Additionally, EDMN exhibited significant inhibition of biofilm formation, enhancing its potential as an antimicrobial agent.

Antitumor Activity

EDMN's potential as an antitumor agent is supported by preliminary studies showing its ability to inhibit cancer cell proliferation in vitro. The compound appears to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways and modulation of apoptosis-related proteins.

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Effects A study conducted on human cell lines showed that EDMN reduced TNF-alpha levels by 50% compared to control groups.
Antimicrobial Efficacy In a comparative analysis, EDMN demonstrated superior antimicrobial activity against gram-positive and gram-negative bacteria when compared to conventional antibiotics .
Antitumor Activity An experiment involving breast cancer cell lines revealed that EDMN reduced cell viability by over 70% at concentrations of 50 µM after 48 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dichloro-5-methylnicotinate
Reactant of Route 2
Ethyl 4,6-dichloro-5-methylnicotinate

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